molecular formula C20H23NO3 B1667975 (+)-Benalaxyl CAS No. 97716-85-3

(+)-Benalaxyl

Cat. No. B1667975
CAS RN: 97716-85-3
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-INIZCTEOSA-N
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Description

(S)-benalaxyl is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate that is the less active S-enantiomer of benalaxyl. It is a methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)alaninate and a L-alanine derivative. It is an enantiomer of a benalaxyl-M.

Scientific Research Applications

Fungicide Use in Agriculture

(+)-Benalaxyl is primarily utilized as a fungicide in agricultural settings. Its application has been extensively studied in various crops, including grapes, tomatoes, and cucumbers.

  • Grape Planting and Wine-Making

    In grape cultivation and wine production, the stereoselective behavior of benalaxyl has been observed. Research indicates differential degradation rates between the enantiomers of benalaxyl in grapes, with R-(-)-benalaxyl degrading faster than S-(+)-benalaxyl. This difference in degradation impacts food safety evaluations and potential risk assessments (Lu et al., 2016).

  • Vegetable Cultivation

    Studies on benalaxyl in various vegetables such as tomatoes, tobacco, sugar beets, capsicum, and soil indicate enantioselective degradation. This stereoselectivity in the metabolism of benalaxyl could have implications for the residue levels in these crops and their environmental impact (Gu et al., 2008).

Environmental Impact and Toxicity

The impact of (+)-Benalaxyl on the environment, particularly on non-target species, has been a subject of research due to its widespread use in agriculture.

  • Impact on Soil and Non-Target Organisms

    The degradation and toxic effects of benalaxyl on different organisms, including earthworms and algae, have been studied to understand its environmental impact. Enantioselective toxicity and bioaccumulation have been observed, highlighting the need for careful consideration of its use and potential ecological risks (Xu et al., 2009).

  • Aquatic Systems

    Research on benalaxyl's fate in water-sediment microcosms demonstrates its persistence and stereoselective behavior. This research is critical for assessing risks to aquatic systems, as the more toxic enantiomer (+)-benalaxyl may become enriched, posing higher risks (Liu et al., 2015).

Metabolism and Stereoselectivity

The metabolism of (+)-Benalaxyl is another significant area of research, with implications for both environmental risk assessment and human health.

  • Metabolism in Mammals

    Studies on the metabolism of benalaxyl in mammals, such as mice, have shown enantioselective metabolism, indicating differences in how the enantiomers are processed and accumulated. This research contributes to understanding the potential health risks of exposure to chiral pesticides (Wang et al., 2017).

  • Enzyme-Linked Immunosorbent Assay Development
    osorbent assay (ELISA) for benalaxyl aids in its detection and quantification in agricultural products like water and wine. This technological advancement is crucial for monitoring benalaxyl residues in food products and ensuring compliance with safety standards (Giraudi et al., 1999).

Risk Assessment and Regulatory Reviews

Comprehensive risk assessments and regulatory reviews of benalaxyl are conducted to ensure its safe use in agriculture and minimize potential hazards.

  • Pesticide Risk Assessment: The European Food Safety Authority conducted a peer review of the risk assessments for benalaxyl, focusing on its use as a fungicide on various crops. This review helps in setting regulatory guidelines and safety standards for benalaxyl use in agriculture (Anastassiadou et al., 2020).

properties

IUPAC Name

methyl (2S)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20243159
Record name L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+)-Benalaxyl

CAS RN

97716-85-3
Record name (+)-Benalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97716-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalaxyl, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097716853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20243159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENALAXYL, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06UBT0512C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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